CaV1.3 antagonist-1

Ion channel pharmacology Parkinson's disease Neuroprotection

CaV1.3 antagonist-1 (CAS: 1391385-57-1, also designated compound is a synthetic small-molecule antagonist derived from a pyrimidine-2,4,6-trione (PYT) scaffold. It was identified through high-throughput screening and subsequent structure-activity relationship (SAR) optimization as the first reported highly selective inhibitor of the CaV1.3 subtype of voltage-gated L-type calcium channels (LTCCs).

Molecular Formula C17H19ClN2O3
Molecular Weight 334.8 g/mol
Cat. No. B10819979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaV1.3 antagonist-1
Molecular FormulaC17H19ClN2O3
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)CC(=O)N(C2=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H19ClN2O3/c18-13-5-3-4-12(10-13)8-9-19-15(21)11-16(22)20(17(19)23)14-6-1-2-7-14/h3-5,10,14H,1-2,6-9,11H2
InChIKeyAJKSBVCOTKODMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CaV1.3 antagonist-1: Baseline Characteristics and Pharmacological Identity


CaV1.3 antagonist-1 (CAS: 1391385-57-1, also designated compound 8) is a synthetic small-molecule antagonist derived from a pyrimidine-2,4,6-trione (PYT) scaffold. It was identified through high-throughput screening and subsequent structure-activity relationship (SAR) optimization as the first reported highly selective inhibitor of the CaV1.3 subtype of voltage-gated L-type calcium channels (LTCCs) [1]. The compound has a molecular weight of 334.8 g/mol and the chemical name 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6(1H,3H,5H)-trione . Unlike classical dihydropyridine (DHP) calcium channel blockers, CaV1.3 antagonist-1 exhibits pronounced subtype selectivity, making it a valuable chemical probe for dissecting CaV1.3-mediated physiology and pathophysiology.

Why CaV1.3 antagonist-1 Cannot Be Substituted by Conventional L-Type Calcium Channel Blockers


Generic L-type calcium channel antagonists, such as the dihydropyridine isradipine, exhibit poor or even inverse selectivity for CaV1.3 versus the predominant cardiovascular isoform CaV1.2. Isradipine, for instance, blocks CaV1.2 more potently than CaV1.3 (IC50 ~2.9 nM vs. ~16.8 nM, respectively) [1]. This lack of subtype discrimination introduces significant cardiovascular liability in experimental models and limits the interpretability of pharmacological studies aiming to isolate CaV1.3-dependent pathways. CaV1.3 antagonist-1 was explicitly designed to overcome this limitation, providing >600-fold selectivity for CaV1.3 over CaV1.2. Substituting CaV1.3 antagonist-1 with a generic calcium channel blocker compromises experimental resolution and introduces confounding off-target vascular effects, thereby invalidating conclusions about CaV1.3-specific biology [2].

Quantitative Differentiation Evidence for CaV1.3 antagonist-1 Against Key Comparators


Superior Subtype Selectivity Over Isradipine and Nifedipine

CaV1.3 antagonist-1 inhibits CaV1.3 LTCCs with >600-fold greater potency than CaV1.2 LTCCs, whereas the clinically used DHP isradipine is actually more potent at CaV1.2 (IC50 2.9 nM) than at CaV1.3 (IC50 16.8 nM), and nifedipine exhibits only ~12-fold selectivity for CaV1.2 over CaV1.3 [1][2]. This marked inversion of isoform preference establishes CaV1.3 antagonist-1 as a uniquely selective tool.

Ion channel pharmacology Parkinson's disease Neuroprotection

Direct Head-to-Head Patch-Clamp Comparison with Isradipine

In whole-cell patch-clamp recordings from HEK293 cells expressing CaV1.3 and CaV1.2, CaV1.3 antagonist-1 (5 μM) inhibited CaV1.3 current by 31.2% (median, n=17) but only 4.4% of CaV1.2 current (n=10), demonstrating strong subtype discrimination at the functional level. In contrast, isradipine (300 nM) inhibited CaV1.3 by 60.4% and CaV1.2 by 88.1%, confirming its preferential blockade of the CaV1.2 isoform [1].

Electrophysiology Voltage-gated calcium channels Ion channel inhibition

Concentration-Dependent Selectivity Verified by Full Dose-Response Curves

Full concentration-response analysis in patch-clamp experiments yielded an IC50 of 24.3 ± 0.7 μM for CaV1.3 inhibition by CaV1.3 antagonist-1, whereas CaV1.2 inhibition was so weak that a reliable IC50 could not be computed [1]. This contrasts sharply with isradipine, which displays nanomolar potency at both isoforms but with a reversed selectivity profile, and with earlier PYT analogs (compounds 9 and 10) that exhibited only ~25-fold selectivity [1].

Quantitative pharmacology IC50 determination Structure-activity relationship

Structural Determinants of Selectivity: Cyclopentyl Moiety Enables Isoform Discrimination

Structure-activity relationship studies identified the cyclopentyl substituent at the N3 position as critical for CaV1.3 selectivity. Replacement with smaller (cyclobutyl) or larger (cyclohexyl) rings markedly reduced the selectivity ratio, while maintaining potency [1]. This SAR insight is unique to the PYT scaffold and is not replicated in DHP-based ligands, which rely on distinct binding pocket interactions.

Medicinal chemistry SAR Pyrimidine-2,4,6-trione

Application Scenarios Where CaV1.3 antagonist-1 Provides Unique Experimental Value


Functional Dissection of CaV1.3-Dependent Neuroprotection in Parkinson's Disease Models

In ex vivo brain slice preparations or in vivo rodent models of Parkinson's disease, CaV1.3 antagonist-1 enables selective blockade of CaV1.3 channels in substantia nigra pars compacta (SNc) dopaminergic neurons without concurrently inhibiting CaV1.2 channels in the cardiovascular system [1]. This allows researchers to test the hypothesis that CaV1.3-mediated calcium entry drives mitochondrial oxidant stress and neurodegeneration, while avoiding the hypotension and reflex tachycardia that confound studies using non-selective DHPs like isradipine [2].

In Vitro Electrophysiological Fingerprinting of Endogenous CaV1.3 Currents

When characterizing native L-type calcium currents in primary neurons, endocrine cells, or cardiomyocytes, CaV1.3 antagonist-1 (at 5-10 μM) provides a means to isolate the CaV1.3 component. Because the compound exhibits negligible CaV1.2 inhibition at these concentrations, the residual DHP-sensitive current can be reliably attributed to CaV1.2 [1]. This pharmacological fingerprinting approach is not feasible with isradipine or nifedipine, which potently block both isoforms.

Validation of CaV1.3 as a Therapeutic Target in Aldosterone-Driven Pathologies

CaV1.3 channels are expressed in adrenal glomerulosa cells and have been implicated in the regulation of aldosterone secretion. CaV1.3 antagonist-1 has been employed in human adrenocortical H295R cells and primary human adrenal cells to selectively interrogate the contribution of CaV1.3 to steroidogenesis [3]. The high selectivity of the compound ensures that observed effects on aldosterone production are not confounded by CaV1.2 blockade, which could otherwise alter cellular excitability and calcium signaling indirectly.

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